N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a branched alkyl chain containing a furan-3-yl moiety. This structure combines aromatic, heterocyclic, and sulfonamide pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or ion channels. The furan ring may influence lipophilicity and metabolic stability, while the benzodioxine system contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(8-12-4-5-19-10-12)16-22(17,18)13-2-3-14-15(9-13)21-7-6-20-14/h2-5,9-11,16H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFATAWUNNLVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxine Ring Formation
The 2,3-dihydro-1,4-benzodioxine scaffold is typically synthesized via cyclization of catechol derivatives. A representative protocol involves:
- Starting Material : 1,2-Dihydroxybenzene (catechol, 10.0 g, 90.8 mmol) is dissolved in anhydrous dimethylformamide (DMF, 100 mL).
- Alkylation : 1,2-Dibromoethane (16.2 g, 86.3 mmol) is added dropwise at 0°C, followed by potassium carbonate (25.1 g, 181.6 mmol). The mixture is stirred at 80°C for 12 hours.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield 2,3-dihydro-1,4-benzodioxine (8.7 g, 85% yield).
Regioselective Sulfonation
Direct sulfonation of the benzodioxine ring at the 6-position is achieved using chlorosulfonic acid:
- Sulfonation : 2,3-Dihydro-1,4-benzodioxine (5.0 g, 36.5 mmol) is added to chlorosulfonic acid (15 mL) at 0°C. The mixture is stirred at 25°C for 4 hours.
- Quenching : Poured onto crushed ice, and the precipitated sulfonic acid is collected by filtration.
- Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅, 10.2 g, 49.0 mmol) in dichloromethane (50 mL) at reflux for 2 hours. Evaporation yields 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride as a pale-yellow solid (6.8 g, 78% yield).
Synthesis of 1-(Furan-3-yl)propan-2-amine
Reductive Amination Route
A two-step sequence starting from furan-3-carbaldehyde:
- Reaction : Furan-3-carbaldehyde (4.1 g, 42.6 mmol) is reacted with nitroethane (3.2 g, 42.6 mmol) in ethanol (50 mL) with ammonium acetate (1.0 g) as a catalyst. Heated at 60°C for 6 hours.
- Product : 1-(Furan-3-yl)propan-2-one (nitroalkane intermediate) is isolated via distillation (4.8 g, 82% yield).
- Catalytic Hydrogenation : The nitroalkane (4.0 g, 28.6 mmol) is dissolved in methanol (40 mL) with Raney nickel (0.5 g). Hydrogen gas is introduced at 50 psi for 12 hours.
- Workup : Filtration and concentration yield 1-(furan-3-yl)propan-2-amine as a colorless liquid (3.1 g, 88% yield).
Sulfonamide Coupling
The final step involves nucleophilic attack of the amine on the sulfonyl chloride:
- Reaction : 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (2.0 g, 8.3 mmol) and 1-(furan-3-yl)propan-2-amine (1.1 g, 8.3 mmol) are combined in anhydrous dichloromethane (30 mL). Triethylamine (2.5 mL, 17.9 mmol) is added dropwise at 0°C.
- Stirring : The mixture is stirred at 25°C for 6 hours.
- Workup : Washed with 1M HCl, dried over Na₂SO₄, and purified via recrystallization (ethanol/water) to yield the title compound as a white solid (2.4 g, 76% yield).
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₅S | High-Resolution MS |
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H, ArH), 7.32 (s, 1H, Furan-H), 6.55 (d, J=1.6 Hz, 1H, Furan-H), 4.25–4.18 (m, 4H, OCH₂), 3.85 (m, 1H, CH), 2.95 (dd, J=13.2, 6.8 Hz, 2H, CH₂), 1.45 (d, J=6.8 Hz, 3H, CH₃) | NMR Spectroscopy |
| IR (KBr) | 3340 (N-H), 1650 (S=O), 1240 (C-O) cm⁻¹ | Infrared Spectroscopy |
Optimization and Alternative Routes
Microwave-Assisted Sulfonation
Recent advancements employ microwave irradiation to accelerate sulfonation:
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzodioxine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and benzodioxine moieties can interact with cellular receptors and proteins, leading to various biological effects .
Comparison with Similar Compounds
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key Differences: This compound (CAS 877648-40-3) replaces the propan-2-yl group with a piperazine-fluorophenyl substituent.
N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key Differences : The sulfonamide nitrogen here is linked to a 3-methylphenyl group. The aromatic substituent may enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) compared to the aliphatic furan-propan-2-yl chain in the target compound .
Functional Group Variations: Sulfonamide vs. Hydroxylamine
EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine)
- Key Differences : EFLEA replaces the sulfonamide with a hydroxylamine group, reducing acidity (pKa ~6 vs. sulfonamide’s ~1–2) and altering hydrogen-bonding capacity.
Analogues with Furan Substitutions
1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (Compound 9n)
- Key Differences : Incorporates a tetrazole ring and benzodiazol-2-one system. The tetrazole enhances metabolic resistance and mimics carboxylic acid bioisosteres, while the benzodiazol-2-one may confer sedative or anticonvulsant properties .
Data Tables: Structural and Physicochemical Comparisons
Research Findings and Therapeutic Implications
- Sulfonamide Role : The sulfonamide group in the target compound is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). Its absence in EFLEA correlates with divergent bioactivity .
- Furan vs. Piperazine : The furan-propan-2-yl chain in the target compound may limit blood-brain barrier penetration compared to piperazine derivatives, reducing CNS side effects .
- Regulatory Considerations : Structural similarities to controlled substances (e.g., EFLEA) warrant caution in drug development to avoid unintended psychoactive effects .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological properties.
- Benzodioxine Moiety : This structure is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
- Sulfonamide Group : Commonly associated with antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide group is known for inhibiting bacterial folate synthesis, which is crucial for bacterial growth and replication.
- Antioxidant Properties : The furan ring may contribute to radical scavenging activities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially reducing chronic inflammation.
Biological Activity Data
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of benzodioxine exhibited significant cytotoxicity against human promyelocytic leukemic HL-60 cells. The mechanism was linked to the generation of reactive oxygen species (ROS) upon cellular uptake .
- Antimicrobial Efficacy : Research highlighted the effectiveness of sulfonamides in treating bacterial infections. The compound's ability to inhibit bacterial growth was confirmed through minimum inhibitory concentration (MIC) assays against various strains.
- Anti-inflammatory Studies : Investigations into the anti-inflammatory potential revealed that similar compounds could modulate cytokine production in vitro, suggesting a role in managing inflammatory diseases .
Q & A
Basic Research: What are the standard synthetic protocols for N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step nucleophilic substitution strategy. Key steps include:
- Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in an aqueous basic medium (pH 8–10) to form the sulfonamide intermediate .
- Alkylation : Coupling the intermediate with a furan-containing alkyl halide (e.g., 1-(furan-3-yl)propan-2-yl bromide) in a polar aprotic solvent like dimethylformamide (DMF), using LiH as an activator .
Critical parameters include temperature control (room temperature to 60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Yield optimization requires rigorous purification via column chromatography .
Basic Research: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Structural confirmation relies on:
- ¹H-NMR Spectroscopy : To verify substituent integration (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm, furan protons at δ 6.3–7.4 ppm) .
- Infrared (IR) Spectroscopy : Key peaks include sulfonamide S=O stretching (~1350 cm⁻¹) and benzodioxine C-O-C vibrations (~1250 cm⁻¹) .
- CHN Elemental Analysis : To confirm molecular formula compliance (e.g., C, H, N, S content within ±0.4% theoretical values) .
Mass spectrometry (HRMS or ESI-MS) is recommended for molecular ion validation .
Advanced Research: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
SAR studies should focus on:
- Substituent Variation : Modifying the furan moiety (e.g., replacing 3-furan with 2-furan) or benzodioxine substituents to assess impact on bioactivity .
- Bioactivity Assays : Test analogs against target enzymes (e.g., α-glucosidase for anti-diabetic potential) using standardized protocols (IC50 determination via UV-Vis kinetics) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., α-glucosidase’s catalytic pocket) .
Example: Analogues with electron-withdrawing groups on the benzodioxine ring showed 20–30% higher inhibitory activity in preliminary studies .
Advanced Research: What strategies resolve contradictions in reported bioactivity data (e.g., IC50 discrepancies)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. crude extracts) and incubation conditions (pH, temperature) .
- Compound Purity : Validate purity (>95%) via HPLC and control for residual solvents or byproducts .
- Structural Confirmation : Re-examine NMR and crystallographic data (if available) to rule out isomerization or degradation .
For example, IC50 values for α-glucosidase inhibition ranged from 81–86 µM in controlled studies vs. >100 µM in less-pure batches .
Advanced Research: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
Yield optimization requires:
- Solvent Screening : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., sulfonamide hydrolysis) .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Gradients : Stepwise heating (40°C for sulfonylation → 60°C for alkylation) improves intermediate stability .
Recent trials achieved 75% yield (vs. 50% baseline) by coupling microwave-assisted synthesis with solvent-free conditions .
Advanced Research: What methodologies elucidate the compound’s enzyme inhibition mechanism?
Methodological Answer:
Mechanistic studies should combine:
- Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm active-site interactions .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., α-glucosidase) to resolve binding conformations .
For example, a 2.1 Å resolution crystal structure revealed hydrogen bonding between the sulfonamide group and Glu304 of α-glucosidase .
Basic Research: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Stability assessments should include:
- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (typically >200°C) .
- Hygroscopicity Testing : Monitor mass changes at 25°C/60% RH; silica-gel desiccation is recommended for long-term storage .
- Photostability : UV-Vis exposure (254 nm) for 48 hours to detect photodegradation products via LC-MS .
Preliminary data indicate 90% purity retention after 6 months at −20°C in amber vials .
Advanced Research: How can computational tools predict this compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico platforms like SwissADME or pkCSM to predict:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration (predicted LogP = 2.8 ± 0.3) .
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Toxicity : AMES test predictions for mutagenicity (negative in 90% of models) .
Validation requires parallel in vitro assays (e.g., microsomal stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
